Boc-Leu-psi(CHNH)Leu-OH is a synthetic compound derived from leucine, an essential amino acid. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group. The compound's structure includes a unique psi bond, which contributes to its potential applications in medicinal chemistry and drug development.
Boc-Leu-psi(CHNH)Leu-OH belongs to the class of amino acids and their derivatives. It is particularly significant in the field of peptide synthesis and modification due to its structural properties that allow for enhanced stability and bioactivity.
The synthesis of Boc-Leu-psi(CHNH)Leu-OH typically involves multi-step organic reactions, including:
The synthesis may utilize various coupling agents such as carbodiimides or phosphonium salts to facilitate peptide bond formation. The reaction conditions (temperature, solvent, and time) are crucial for achieving high yields and purity.
The molecular formula for Boc-Leu-psi(CHNH)Leu-OH is C₁₁H₂₁N₃O₄, with a molecular weight of approximately 231.29 g/mol. The compound features:
Boc-Leu-psi(CHNH)Leu-OH can participate in various chemical reactions typical of amino acids and peptides:
The efficiency of these reactions depends on factors such as pH, temperature, and the presence of catalysts or coupling agents.
The mechanism by which Boc-Leu-psi(CHNH)Leu-OH exerts its effects primarily involves its role as a building block in peptide synthesis. The psi bond allows for unique conformational flexibility in peptides, potentially enhancing their biological activity.
Research indicates that derivatives of leucine can influence various physiological processes, including protein synthesis and metabolic pathways .
Boc-Leu-psi(CHNH)Leu-OH has several scientific uses:
The ψ[CH2NH] bond (–CH2–NH–) in Boc-Leu-ψ(CHNH)Leu-OH functions as a non-hydrolyzable amide surrogate that mimics the tetrahedral transition state of peptide bond cleavage. Unlike traditional amide bonds, this reduced amine linkage is refractory to enzymatic degradation by proteases such as chymotrypsin or pepsin, thereby extending the in vivo half-life of therapeutic peptides [3]. The methylene insertion shortens the C–N bond distance by approximately 0.3 Å while introducing a torsional flexibility that enables exploration of conformational space inaccessible to rigid amide bonds. This flexibility facilitates optimal positioning of pharmacophoric side chains—such as the branched isobutyl groups of leucine—for enhanced target engagement [3].
Bioisosteric replacements like ψ[CH2NH] are engineered to preserve hydrogen-bonding capabilities despite altered geometry. The –NH– moiety can function as a hydrogen bond donor comparable to a native amide proton, while the absence of the carbonyl oxygen eliminates one acceptor site. This modification has proven critical in developing antagonists for enzymes with deep hydrophobic pockets. For instance, ψ[CH2NH]-modified leucine zipper peptides exhibit disrupted helix-helix interactions, providing insights into protein folding and enabling the design of inhibitors for transcription factors [3].
Table 1: Comparative Properties of Amide Bonds vs. ψ[CH2NH] Isosteres
| Property | Native Amide Bond | ψ[CH2NH] Isostere | Impact on Bioactivity | 
|---|---|---|---|
| Bond Length (C–N) | 1.32 Å | 1.47 Å | Altered backbone topology | 
| Enzymatic Stability | Low | High | Enhanced pharmacokinetics | 
| Hydrogen Bond Acceptor | Yes (C=O) | No | Modified receptor interaction profiles | 
| Torsional Flexibility (°) | 15–30 | 40–60 | Improved adaptation to binding pockets | 
Leucine’s prominence in peptide engineering stems from its hydrophobic aliphatic side chain, which drives protein folding, dimerization, and membrane interactions. Early applications focused on Boc-protected monomers like Boc-Leu-OH (CAS 13139-15-6), which became foundational for SPPS following Merrifield’s 1963 synthesis of bradykinin [1] [4]. The introduction of the Boc group addressed two critical needs: orthogonal protection against nucleophiles during coupling and acid-labile deprotection (50% TFA/DCM) compatible with benzyl-based side-chain protection [1] [9].
The evolution toward complex leucine derivatives accelerated with discoveries of leucine’s role in bioactive motifs. Boc-Leu-Gly-OH (CAS 32991-17-6) enabled studies of β-turn structures in peptide hormones, while Boc-Leu-ψ(CHNH)Leu-OH emerged as a tool to investigate protease-substrate interactions without bond cleavage. Seminal applications include:
Table 2: Key Leucine Derivatives in Peptide Engineering
| Compound | CAS Number | Role in Peptide Science | Applications | 
|---|---|---|---|
| Boc-Leu-OH | 13139-15-6 | SPPS building block | Solid-phase synthesis of hydrophobic peptides | 
| Boc-Leu-Gly-OH | 32991-17-6 | β-turn inducer | Conformational studies of peptide hormones | 
| Boc-Leu-OH hydrate | 200936-87-4 | Dopamine modulator precursor | Neurological disorder therapeutics | 
| Boc-Leu-ψ(CHNH)Leu-OH | Not available | Protease-resistant dipeptide mimetic | Enzyme inhibitor design | 
Boc protection revolutionized SPPS by enabling differential deprotection strategies. The Boc group’s cleavage with moderate TFA concentrations (25–50%) leaves acid-stable benzyl or cyclohexyl ester linkers intact, facilitating iterative chain elongation [1] [4] [9]. This orthogonality is critical for synthesizing Boc-Leu-ψ(CHNH)Leu-OH, where the pseudopeptide bond requires standard amide-forming coupling reagents despite its non-native structure.
Resin selection profoundly impacts synthesis efficiency. For leucine-rich sequences, Merrifield resin (chloromethylpolystyrene) initially served as the standard support but suffered from chain hydrolysis during TFA deprotection due to the lability of benzyl esters [4]. The development of PAM (phenylacetamidomethyl) and MBHA (4-methylbenzhydrylamine) resins addressed this by incorporating electron-withdrawing groups to stabilize the peptide-resin linkage while maintaining acid lability for final HF cleavage [4]. Key considerations include:
Final global deprotection and resin cleavage demand strong acid conditions (HF, TFMSA) incompatible with solution-phase methods. HF cleaves benzyl-based protectors while liberating the peptide from MBHA resins, albeit requiring specialized fluoropolymer equipment due to extreme toxicity [4] [9]. The "low-high" HF protocol (HF/DMS/p-cresol) minimizes side reactions by initial SN2 deprotection, crucial for preserving the integrity of acid-sensitive ψ[CH2NH] linkages [4] [9].
Table 3: Resins and Cleavage Methods for Boc-SPPS
| Resin Type | Linker | Compatible C-Terminus | Cleavage Conditions | Advantages for Leu-ψ(CHNH)Leu Synthesis | 
|---|---|---|---|---|
| Merrifield | Benzyl ester | Free acid | HF, 0°C, 60 min | Low cost; historical utility | 
| PAM | Phenylacetamidomethyl | Free acid | HF, 0°C, 90 min | Enhanced stability during TFA steps | 
| MBHA | 4-Methylbenzhydrylamine | Amide | HF/anisole (9:1), 0°C, 45 min | Optimal for C-terminal amide peptides | 
                                    
                CAS No.: 81129-73-9
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 3773-25-9
CAS No.: